7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine
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Overview
Description
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications . This compound features a quinoline core substituted with an indole moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various enzymes and receptors, modulating their activity . This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine is unique due to its combined quinoline and indole structures, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3/c1-13-10-20(24-19-11-15(21)6-7-16(13)19)22-9-8-14-12-23-18-5-3-2-4-17(14)18/h2-7,10-12,23H,8-9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDYKUFFWUHULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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